molecular formula C9H21ClN2S B13731906 Octylthiouronium chloride CAS No. 3544-29-4

Octylthiouronium chloride

Katalognummer: B13731906
CAS-Nummer: 3544-29-4
Molekulargewicht: 224.80 g/mol
InChI-Schlüssel: NDQKEVRWEXNJCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octylthiouronium chloride is an organosulfur compound that belongs to the class of isothiouronium salts. These compounds are known for their ability to form strong hydrogen bonds, making them useful in various chemical applications, particularly in organocatalysis .

Vorbereitungsmethoden

The synthesis of octylthiouronium chloride typically involves the reaction of octylamine with thiourea in the presence of hydrochloric acid. The reaction proceeds as follows:

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. The use of solvents like ethanol and controlled reaction conditions such as temperature and pH are crucial for efficient synthesis .

Analyse Chemischer Reaktionen

Octylthiouronium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of octylthiouronium chloride primarily involves its ability to form hydrogen bonds with various substrates. This property allows it to act as an organocatalyst, facilitating chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with functional groups such as carbonyls and amines .

Vergleich Mit ähnlichen Verbindungen

Octylthiouronium chloride is similar to other isothiouronium salts, such as benzylthiouronium chloride and methylthiouronium chloride. its longer alkyl chain (octyl group) imparts unique properties, such as increased hydrophobicity and the ability to interact with hydrophobic substrates more effectively. This makes it particularly useful in applications where hydrophobic interactions are important .

Similar Compounds

Eigenschaften

CAS-Nummer

3544-29-4

Molekularformel

C9H21ClN2S

Molekulargewicht

224.80 g/mol

IUPAC-Name

octyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C9H20N2S.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H3,10,11);1H

InChI-Schlüssel

NDQKEVRWEXNJCO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCSC(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.